2,3-Dichloro-4-methoxybenzene-1-sulfonyl chloride

Overview

Description

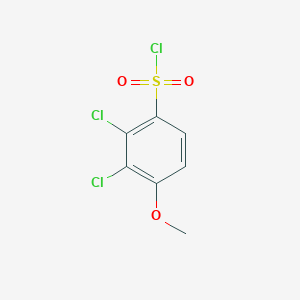

2,3-Dichloro-4-methoxybenzene-1-sulfonyl chloride (CAS: 423151-49-9) is an aromatic sulfonyl chloride derivative featuring a benzene ring substituted with two chlorine atoms at positions 2 and 3, a methoxy group at position 4, and a sulfonyl chloride (-SO₂Cl) group at position 1. Its molecular formula is C₇H₅Cl₂O₃S, with a molecular weight of 265.14 g/mol (calculated from atomic masses). Sulfonyl chlorides are critical intermediates in organic synthesis, often used to introduce sulfonamide or sulfonate functionalities in pharmaceuticals, agrochemicals, and polymers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dichloro-4-methoxybenzene-1-sulfonyl chloride typically involves the sulfonylation of 2,3-dichloro-4-methoxybenzene. The reaction is carried out using chlorosulfonic acid (ClSO3H) as the sulfonylating agent. The reaction conditions usually include maintaining a low temperature to control the exothermic nature of the reaction and to prevent decomposition of the product.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale sulfonylation processes. The reaction is conducted in a controlled environment with continuous monitoring of temperature and pressure to ensure high yield and purity of the product. The use of advanced reactors and purification techniques helps in achieving the desired quality of the compound.

Chemical Reactions Analysis

Types of Reactions

2,3-Dichloro-4-methoxybenzene-1-sulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols, leading to the formation of sulfonamides, sulfonates, and sulfonothioates, respectively.

Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous base, resulting in the formation of 2,3-dichloro-4-methoxybenzenesulfonic acid.

Reduction: The sulfonyl chloride group can be reduced to a sulfonyl hydride using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Nucleophiles: Amines, alcohols, thiols

Reducing Agents: Lithium aluminum hydride (LiAlH4)

Hydrolysis Conditions: Aqueous base or water

Major Products

Sulfonamides: Formed by the reaction with amines

Sulfonates: Formed by the reaction with alcohols

Sulfonothioates: Formed by the reaction with thiols

Sulfonic Acid: Formed by hydrolysis

Scientific Research Applications

2,3-Dichloro-4-methoxybenzene-1-sulfonyl chloride is a chemical compound with diverse applications in scientific research, particularly in chemistry, biology, medicine, and industry. Its molecular formula is C7H5Cl3O3S, and it has a molecular weight of approximately 275.54 g/mol . The compound features a benzene ring with chlorine atoms at the 2 and 3 positions, a methoxy group at the 4 position, and a sulfonyl chloride group at position 1. The sulfonyl chloride functional group makes it highly reactive towards nucleophiles.

Scientific Research Applications

This compound is a versatile reagent with several applications .

Chemistry

- Intermediate in Organic Synthesis It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It serves as a sulfonylating agent in organic synthesis and can introduce the sulfonyl group into organic molecules, modifying their physical and chemical properties . It is useful in synthesizing sulfonamides, structural motifs in biologically active compounds .

- Protecting Group It can act as a protecting group in organic synthesis, blocking reactive functional groups to control compound reactivity during multi-step synthesis, preventing unwanted side reactions and allowing for the efficient construction of complex molecules .

Biology

- Biomolecule Modification It is employed in modifying biomolecules to study their functions and interactions.

Medicine

- Drug Development It is utilized in developing drugs and therapeutic agents.

- Medicinal Chemistry It is a key building block in synthesizing pharmaceuticals and other fine chemicals because of its chemical properties .

Industry

- Production It is applied in the production of dyes, pigments, and other specialty chemicals.

Reactions

The sulfonyl chloride functional group makes this compound highly reactive, especially towards nucleophiles. Key reactions include:

- Sulfonylation It is often used as a sulfonylating agent in various organic reactions.

- Nucleophilic Substitution The compound's ability to form stable bonds with amines or alcohols through nucleophilic substitution is vital for developing new compounds.

These reactions are significant for synthesizing derivatives used in pharmaceuticals and agrochemicals.

Structural Similarity

Several compounds share structural similarities with this compound:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 2-Chloro-4-methoxybenzenesulfonyl chloride | Contains one chlorine atom | Less reactive due to fewer halogen substituents |

| 2,4-Dichlorobenzenesulfonyl chloride | Contains two chlorine atoms | Lacks the methoxy group, affecting solubility |

| 3-Methoxybenzenesulfonyl chloride | Methoxy group present but lacks dichlorination | Different substitution pattern alters reactivity |

Mechanism of Action

The mechanism of action of 2,3-Dichloro-4-methoxybenzene-1-sulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of various sulfonyl derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

While direct comparative data for 2,3-dichloro-4-methoxybenzene-1-sulfonyl chloride is scarce in the provided evidence, its structural and functional attributes can be analyzed against other sulfonyl chlorides and halogenated benzene derivatives. Below is a comparative analysis based on substituent effects, reactivity, and applications.

Substituent Effects and Reactivity

The electronic and steric effects of substituents significantly influence sulfonyl chloride reactivity:

Key Observations :

- Aliphatic sulfonyl chlorides (e.g., methanesulfonyl chloride) exhibit higher reactivity due to the absence of aromatic conjugation .

Stability and Commercial Status

The discontinuation of this compound (CAS: 423151-49-9) contrasts with the availability of simpler analogs like 4-nitrobenzenesulfonyl chloride. Potential reasons include:

- Synthetic Complexity : Introducing multiple substituents (Cl, OCH₃) may require multi-step synthesis, increasing cost.

- Stability Issues : Sulfonyl chlorides are moisture-sensitive; steric hindrance from substituents might exacerbate hydrolysis.

- Niche Applications: Limited demand compared to widely used analogs in drug discovery (e.g., methanesulfonyl chloride in API synthesis) .

Biological Activity

2,3-Dichloro-4-methoxybenzene-1-sulfonyl chloride is an organic compound notable for its diverse biological activities and applications in medicinal chemistry. This compound features both electron-withdrawing (chlorine) and electron-donating (methoxy) groups, which influence its chemical reactivity and biological interactions.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound contains a sulfonyl chloride group that is highly reactive, allowing it to participate in various nucleophilic substitution reactions. The presence of chlorine and methoxy groups contributes to its unique electronic properties, enhancing its potential biological activity.

Antimicrobial Properties

Recent studies have demonstrated the antimicrobial potential of this compound against various pathogens. For instance, compounds derived from this sulfonyl chloride exhibit significant activity against multidrug-resistant strains of bacteria such as Staphylococcus aureus and Mycobacterium species. The minimum inhibitory concentration (MIC) values for these compounds ranged from 4 to 8 µg/mL, indicating their effectiveness in inhibiting bacterial growth .

The mechanism through which this compound exerts its biological effects involves interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl chloride group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzymatic activity or modulation of receptor functions. This reactivity is particularly relevant in the development of therapeutic agents targeting bacterial infections and cancer cells .

Study on Anticancer Activity

A study investigated the anticancer properties of derivatives of this compound against various cancer cell lines. Notably, one derivative exhibited potent inhibitory effects on the MDA-MB-231 triple-negative breast cancer cell line with an IC50 value of 0.126 µM. This compound also demonstrated selectivity for cancer cells over normal cells, suggesting a favorable therapeutic index .

Pharmacokinetic Profile

In vivo studies assessing the pharmacokinetics of a related compound revealed that systemic administration resulted in high tissue concentrations in both brain and retina after intraperitoneal injection. This indicates potential for central nervous system targeting and efficacy in treating conditions influenced by melanopsin-mediated pathways .

Comparative Analysis

| Compound | Biological Activity | MIC (µg/mL) | IC50 (µM) | Selectivity |

|---|---|---|---|---|

| This compound | Antibacterial | 4–8 | N/A | N/A |

| Derivative A | Anticancer (MDA-MB-231) | N/A | 0.126 | High |

| Derivative B | Antimicrobial (MRSA) | 4–8 | N/A | N/A |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2,3-Dichloro-4-methoxybenzene-1-sulfonyl chloride?

- Methodological Answer : The compound can be synthesized via sequential chlorination and sulfonation of a methoxy-substituted benzene derivative. Key steps include:

- Chlorination : Use sulfuryl chloride (SO₂Cl₂) or chlorine gas in the presence of a Lewis acid catalyst (e.g., FeCl₃) at 40–60°C to introduce chlorine atoms at positions 2 and 3.

- Sulfonation : React with chlorosulfonic acid (ClSO₃H) at 0–5°C to install the sulfonyl chloride group at position 1, followed by quenching in ice water.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from dichloromethane/hexane yields high-purity product.

- Critical Parameters : Temperature control during sulfonation prevents over-sulfonation, and anhydrous conditions minimize hydrolysis .

Q. How can spectroscopic techniques confirm the structure of this compound?

- Methodological Answer :

- ¹H NMR : Expect a singlet for the methoxy group (δ 3.8–4.0 ppm), aromatic protons (δ 7.2–7.5 ppm), and absence of protons near the sulfonyl chloride group.

- ¹³C NMR : Peaks for the methoxy carbon (~55 ppm), sulfonyl chloride carbon (~125 ppm), and aromatic carbons (110–140 ppm).

- IR : Strong S=O stretches at 1360 cm⁻¹ and 1170 cm⁻¹, C-Cl stretches at 750–600 cm⁻¹.

- Mass Spectrometry : Molecular ion [M]⁺ at m/z 259.5 (C₇H₅Cl₂O₃S) with fragments corresponding to Cl⁻ and SO₂Cl loss .

Q. What are the stability considerations for this compound during storage?

- Methodological Answer :

- Moisture Sensitivity : Store in amber glass bottles under inert gas (argon/nitrogen) to prevent hydrolysis of the sulfonyl chloride group.

- Temperature : Long-term storage at –20°C in desiccated conditions.

- Decomposition Signs : Discoloration (yellowing) or gas evolution indicates degradation. Confirm purity via TLC (Rf ~0.5 in 7:3 hexane/ethyl acetate) before use .

Advanced Research Questions

Q. How can computational chemistry predict the regioselectivity of nucleophilic substitution reactions involving this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate Fukui indices to identify electrophilic sites. The sulfonyl chloride group (electron-withdrawing) directs nucleophiles to the para position relative to the methoxy group (electron-donating).

- Transition State Modeling : Use Gaussian or ORCA software to model SN2 pathways, accounting for steric hindrance from chlorine substituents.

- Validation : Compare computational results with experimental kinetic data (e.g., reaction rates with amines or alcohols) .

Q. How to resolve contradictions in reported reactivity data for this sulfonyl chloride?

- Methodological Answer :

- Source Analysis : Compare solvent polarity (e.g., DMSO vs. THF), nucleophile strength (primary vs. tertiary amines), and purity (HPLC/GC-MS validation).

- Control Experiments : Replicate reactions under inert conditions to rule out hydrolysis artifacts.

- Cross-Validation : Use multiple characterization techniques (e.g., NMR, X-ray crystallography) to confirm product identity .

Q. What strategies optimize the use of this compound in multi-step syntheses (e.g., sulfonamide libraries)?

- Methodological Answer :

- Stepwise Functionalization : Prioritize sulfonylation before introducing sensitive groups (e.g., esters).

- Protection/Deprotection : Use temporary protecting groups (e.g., Boc for amines) to avoid side reactions.

- High-Throughput Screening : Employ automated liquid handlers to test reactivity with diverse nucleophiles (e.g., hydrazines, thiols) in microtiter plates .

Q. Safety and Handling

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

Properties

IUPAC Name |

2,3-dichloro-4-methoxybenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl3O3S/c1-13-4-2-3-5(14(10,11)12)7(9)6(4)8/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJHJBAMQCLTOGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)S(=O)(=O)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40579346 | |

| Record name | 2,3-Dichloro-4-methoxybenzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40579346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35509-60-5 | |

| Record name | 2,3-Dichloro-4-methoxybenzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40579346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.